An In-depth Technical Guide to the Chemical Properties of 3,4-Dibromofuran
An In-depth Technical Guide to the Chemical Properties of 3,4-Dibromofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,4-Dibromofuran. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, including physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for characterization. The information is presented in a structured format to facilitate easy access and comparison, with visualizations to clarify reaction pathways and experimental workflows.
Chemical Properties
3,4-Dibromofuran is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂O | [1] |
| Molecular Weight | 225.87 g/mol | [1] |
| CAS Number | 32460-02-9 | [1] |
| Appearance | Colorless to brown clear liquid | [1] |
| Melting Point | 6 °C | [1] |
| Boiling Point | 166 °C (at 760 mmHg) | [1] |
| Density | 2.2 g/cm³ | [1] |
| Refractive Index | n20/D 1.55 | [1] |
Spectroscopic Data
Accurate structural elucidation of 3,4-Dibromofuran relies on various spectroscopic techniques. The following sections provide an overview of the expected spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3,4-Dibromofuran is expected to show a singlet for the two equivalent protons on the furan ring. The chemical shift of these protons is influenced by the electron-withdrawing effect of the bromine atoms and the oxygen atom in the furan ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Two distinct signals are expected: one for the bromine-substituted carbons (C3 and C4) and another for the carbons adjacent to the oxygen (C2 and C5).
Infrared (IR) Spectroscopy
The IR spectrum of 3,4-Dibromofuran will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include C-H stretching and bending vibrations for the furan ring, C-O-C stretching of the ether linkage, and C-Br stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 3,4-Dibromofuran. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed for the molecular ion and bromine-containing fragments.
Synthesis of 3,4-Dibromofuran
A common and efficient method for the synthesis of 3,4-Dibromofuran involves the oxidation of trans-2,3-Dibromo-2-butene-1,4-diol.
Experimental Protocol: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol
This protocol is based on the method described by Kraus and Wang (1998).[1]
Materials:
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trans-2,3-Dibromo-2-butene-1,4-diol
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Potassium dichromate (K₂Cr₂O₇)
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Sulfuric acid (H₂SO₄)
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Hexane
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Water
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, a solution of trans-2,3-Dibromo-2-butene-1,4-diol in a biphasic mixture of hexane and water is prepared.
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Potassium dichromate and a catalytic amount of sulfuric acid are added to the mixture.
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The reaction mixture is heated to 85 °C and refluxed for 6 hours with vigorous stirring.
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After cooling to room temperature, the organic layer is separated using a separatory funnel.
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The aqueous layer is extracted with hexane.
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The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure using a rotary evaporator to yield 3,4-Dibromofuran.
Yield: 83%[1]
Caption: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol.
Reactivity and Key Reactions
3,4-Dibromofuran is a valuable building block in organic synthesis due to the reactivity of its carbon-bromine bonds, which can participate in various cross-coupling reactions, and the diene system of the furan ring, which can undergo cycloaddition reactions.
Diels-Alder Cycloaddition
3,4-Dibromofuran can act as a diene in Diels-Alder reactions. A notable example is its reaction with azo diesters.
Materials:
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3,4-Dibromofuran
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Diethyl azodicarboxylate (DEAD)
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Anhydrous solvent (e.g., dichloromethane or toluene)
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Round-bottom flask
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Magnetic stirrer
Procedure:
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To a solution of 3,4-Dibromofuran in an anhydrous solvent, add diethyl azodicarboxylate at room temperature.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.
Caption: Diels-Alder cycloaddition of 3,4-Dibromofuran.
Safety and Handling
3,4-Dibromofuran should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3,4-Dibromofuran is a highly functionalized and reactive intermediate with significant applications in organic synthesis, particularly in the preparation of complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and key reactions to serve as a valuable resource for the scientific community.
